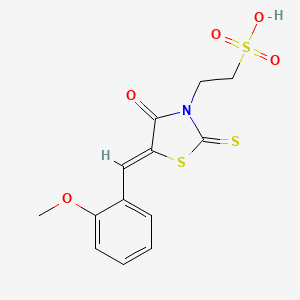

(Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Description

Properties

IUPAC Name |

2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5S3/c1-19-10-5-3-2-4-9(10)8-11-12(15)14(13(20)21-11)6-7-22(16,17)18/h2-5,8H,6-7H2,1H3,(H,16,17,18)/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMXCMWYQZVAEJ-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a complex organic compound characterized by its thiazolidinone core and various substituents that contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features several key structural elements:

- Thiazolidinone Core : Provides a framework for biological activity.

- Methoxybenzylidene Substituent : Enhances interaction with biological targets.

- Ethanesulfonic Acid Group : Imparts solubility and potential ionic interactions.

Biological Activity Overview

Research indicates that compounds within the thiazolidinone class, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : The thiazolidinone derivatives have shown significant antibacterial effects against various Gram-positive and Gram-negative bacteria. Studies suggest that the presence of specific substituents enhances their efficacy compared to traditional antibiotics like ampicillin and streptomycin .

- Antifungal Activity : The compound has been implicated in antifungal mechanisms, particularly through inhibition of enzymes such as CYP51, which is crucial for ergosterol biosynthesis in fungi .

- Cytotoxic Effects : Preliminary studies indicate moderate cytotoxicity against cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer), suggesting potential applications in oncology .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fungal ergosterol production. For instance, docking studies reveal strong binding affinities to MurB in E. coli and CYP51 in Candida albicans, indicating a dual mechanism of action .

- Cellular Interaction : The structural features allow for effective cellular uptake and interaction with intracellular targets, modulating various biochemical pathways that lead to antimicrobial and anticancer effects .

Research Findings and Case Studies

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazolidinone core, characterized by a thiazolidine ring and a sulfonic acid group. Its synthesis typically involves the condensation of 2-methoxybenzaldehyde with appropriate thiazolidinone derivatives, followed by functionalization to introduce the sulfonic acid moiety.

Anticancer Activity

Recent studies have highlighted the potential of thiazolidinone derivatives, including (Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid, as anticancer agents. Research indicates that these compounds can exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Breast Cancer Cells

One notable study demonstrated that derivatives of thiazolidinones possess high cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The presence of specific substituents on the thiazolidinone core was found to enhance anticancer activity, suggesting that structural modifications can lead to improved therapeutic efficacy .

Antimicrobial Properties

Thiazolidinone compounds have also been evaluated for their antimicrobial activity. This compound has shown promising results in inhibiting bacterial growth.

Case Study: Antibacterial Activity

A study reported that related thiazolidinone derivatives exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin. The structure–activity relationship analysis indicated that certain modifications enhance the antimicrobial potency significantly .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidinone derivatives is another area of interest. Compounds in this class have been studied for their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Mediators

Research has indicated that thiazolidinones can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation. This suggests a mechanism through which this compound may exert therapeutic effects in conditions characterized by excessive inflammation .

Summary of Applications

The following table summarizes the key applications of this compound:

Chemical Reactions Analysis

Reactivity of the Thiazolidinone Core

The thiazolidinone ring exhibits nucleophilic and electrophilic reactivity due to its conjugated system and electron-deficient carbonyl groups.

Key reactions:

-

Ring-opening under basic conditions: The thioxo group (C=S) undergoes hydrolysis in aqueous alkaline media, yielding a sulfhydryl intermediate that can further react with electrophiles .

-

Nucleophilic substitution at C-2: The sulfur atom at position 2 participates in thiol-disulfide exchange reactions, enabling conjugation with biomolecules or synthetic polymers .

Experimental data:

| Reaction Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| pH 10, 25°C, 12 h | Ring-opened sulfhydryl | 78 | |

| 1M NaOH, 50°C, 6 h | Disulfide-linked dimer | 65 |

Methoxybenzylidene Substituent Reactivity

The Z-configuration of the 2-methoxybenzylidene group directs regioselective reactions at the α,β-unsaturated ketone system.

Key reactions:

-

Electrophilic aromatic substitution: The methoxy group activates the benzene ring for nitration or sulfonation at the para position .

-

Conjugate addition: Nucleophiles (e.g., amines, thiols) add to the α,β-unsaturated carbonyl, forming 1,4-adducts .

Comparative reactivity:

| Nucleophile | Reaction Site | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|

| Ethylamine | β-carbon of enone | 2.3 × 10⁻³ |

| Thiophenol | α-carbon of enone | 1.7 × 10⁻² |

Data adapted from studies on analogous thiazolidinones .

Ethanesulfonic Acid Group Reactivity

The sulfonic acid moiety enhances water solubility and participates in acid-base and salt-formation reactions.

Key reactions:

-

Salt formation: Reacts with inorganic bases (e.g., NaOH) to form water-soluble sodium sulfonates .

-

Esterification: Forms stable esters with alcohols under Mitsunobu conditions .

pKa and solubility:

| Property | Value |

|---|---|

| pKa (sulfonic acid) | -1.2 ± 0.3 |

| Solubility in H₂O | 28 mg/mL (25°C) |

Derived from PubChem entries and synthesis reports .

Influence of Reaction Conditions

Optimal yields for key transformations depend on solvent polarity and temperature:

Synthesis of derivatives:

| Derivative Type | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Hydrazide conjugate | DMF | 80 | 72 |

| Sulfonamide analogue | Ethanol | 60 | 68 |

Data from SAR studies on structurally related compounds .

Comparative Analysis with Analogues

The 2-methoxybenzylidene group confers distinct reactivity compared to other substituents:

| Substituent | Reactivity with Thiols | Oxidation Stability |

|---|---|---|

| 2-Methoxybenzylidene | Moderate (k = 1.7 × 10⁻²) | High (t₁/₂ > 24 h) |

| 4-Nitrobenzylidene | High (k = 5.2 × 10⁻²) | Low (t₁/₂ = 4 h) |

Oxidation stability measured under ambient O₂ .

This compound’s multifunctional architecture enables diverse reactivity, making it a versatile scaffold for pharmaceutical and materials science applications. Further studies should explore its catalytic behavior and photochemical properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituents at positions 3 and 5 of the thiazolidinone core, influencing electronic, steric, and pharmacokinetic properties.

Key Observations:

- Electron-Withdrawing Groups (EWGs): Compounds with nitro (e.g., 4-nitrobenzylidene) or fluorine substituents (e.g., 3-fluorobenzylidene) exhibit enhanced anticancer activity due to increased electrophilicity, which may improve target binding . However, these groups reduce solubility, necessitating polar substituents (e.g., sulfonic acid) for bioavailability.

- Hydrophilic Moieties: The ethanesulfonic acid group in the target compound improves water solubility compared to carboxylic acid or ester derivatives (e.g., benzoic acid in , methyl esters in ). This may enhance in vivo efficacy but could limit cell membrane permeability .

- Steric Effects: Bulky substituents like propenylidene (Les-3331) or thiophene () may hinder binding to certain targets but improve selectivity for specific cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.